3-Methoxybenzylmagnesium bromide
Description
3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .
Properties
CAS No. |
108817-38-5 |
|---|---|
Molecular Formula |
C8H9BrMgO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
magnesium;1-methanidyl-3-methoxybenzene;bromide |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZXYBFPHNTBHOCD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzylmagnesium Bromide (C₆H₅CH₂MgBr)
- Reactivity and Yield :
In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :
The methoxy substituent activates the benzyl group via resonance (+R effect), making this compound more reactive toward electrophiles compared to the unsubstituted benzyl variant.
4-Methoxybenzylmagnesium Bromide
- Substituent Position :
The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.
3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)
- Structural Difference :
Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :
The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.
Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)
- Electronic Effects :
Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .
Data Tables
Table 1: Physical and Chemical Properties
*CAS for chloride variant; bromide variant structurally analogous.
Table 2: Reaction Yield Comparison
| Substrate | Grignard Reagent | Yield (%) | Conditions |
|---|---|---|---|
| General alkylation target | This compound | 95 | THF, 0.25 M, 25°C |
| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |
Research Findings and Mechanistic Insights
- Steric and Electronic Effects :
The meta-methoxy group in this compound balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .
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